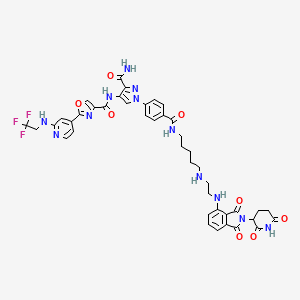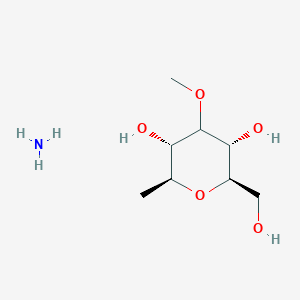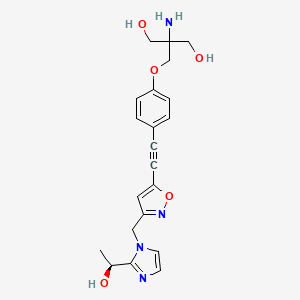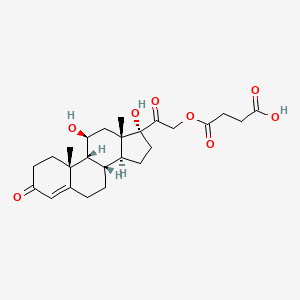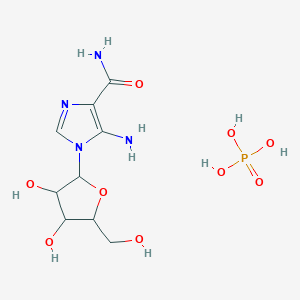
(R)-2-Methyl-N-(2-methyl-4-(N-(1-(1-methylpiperidin-4-yl)ethyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPG7236 is a first-in-class small molecule antagonist of CC chemokine receptor 8 (CCR8). This compound has garnered significant attention due to its potential in cancer therapy, particularly in reversing the immunosuppressive microenvironment within tumors. By blocking CCR8-mediated regulatory T cell (Treg) migration and immunosuppression, IPG7236 enhances anti-cancer immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IPG7236 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective functional group transformations and purifications .
Industrial Production Methods
Industrial production of IPG7236 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include optimization of reaction conditions, use of high-efficiency catalysts, and advanced purification methods such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
IPG7236 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within IPG7236, potentially altering its activity.
Substitution: IPG7236 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
IPG7236 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study CCR8-related pathways and interactions.
Biology: Investigated for its role in modulating immune cell functions, particularly Treg cells.
Medicine: Under clinical trials for its potential in cancer therapy, especially in combination with PD-1 antibodies for treating triple-negative breast cancer.
Mecanismo De Acción
IPG7236 exerts its effects by antagonizing CCR8, a receptor predominantly expressed on tumor-infiltrated Treg cells. The ligands for CCR8, such as CCL1 and CCL18, are secreted by cancer cells and stromal cells in the tumor microenvironment. By blocking CCR8, IPG7236 inhibits Treg migration and immunosuppressive functions, thereby enhancing anti-cancer immunity. This mechanism is distinct from other CCR8-targeting therapies that rely on antibody-dependent cellular cytotoxicity (ADCC) to deplete Treg cells .
Comparación Con Compuestos Similares
Similar Compounds
Compound 1: Another CCR8 antagonist with similar anti-cancer properties.
Compound 2: A monoclonal antibody targeting CCR8 with enhanced ADCC function.
Compound 3: A small molecule inhibitor targeting a different chemokine receptor but with overlapping therapeutic applications
Uniqueness of IPG7236
IPG7236 is unique in its mechanism of action, as it blocks Treg chemotaxis and immunosuppressive function without relying on ADCC. This provides a significant safety advantage, given the widespread expression of CCR8 in various cell types. Additionally, IPG7236 has shown significant efficacy in preclinical models and is the first small molecule antagonist of CCR8 to enter clinical trials .
Propiedades
Número CAS |
2756350-91-9 |
|---|---|
Fórmula molecular |
C23H31N3O3S |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-methyl-N-[2-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1 |
Clave InChI |
PDAOEKSLYKFTKF-GOSISDBHSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
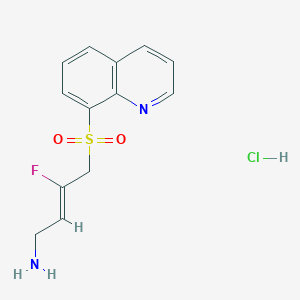
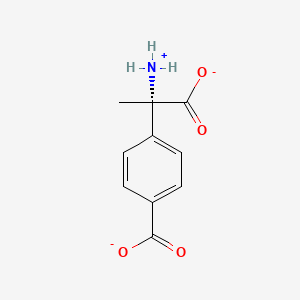
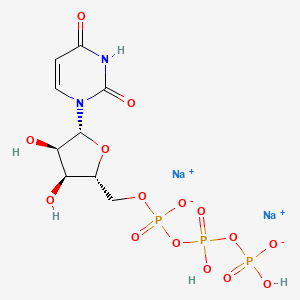
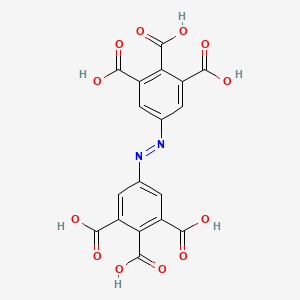
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
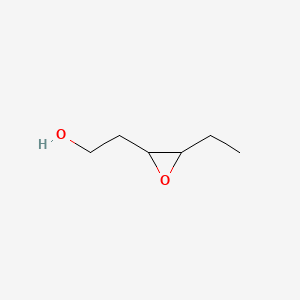
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
